molecular formula C10H9F2NO2S B2652964 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 342412-35-5

2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2652964
CAS No.: 342412-35-5
M. Wt: 245.24
InChI Key: XSVQIJYCIWPGQR-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazolidine ring and a difluorophenyl group

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may act on specific biological targets, such as enzymes or receptors, to exert their effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Safety and Hazards

While specific safety data for “2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid” is not available, it’s important to handle all chemicals with care. Avoid breathing dust, mist, or gas, and ensure adequate ventilation . Wear protective gloves, eye protection, and face protection .

Future Directions

The interest toward the development of fluorinated chemicals has been steadily increasing . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4-difluoroaniline with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thiazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylacetic acid
  • 2,4-Difluoroaniline
  • 2,4-Difluorophenylboronic acid

Uniqueness

2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiazolidine ring and a difluorophenyl group

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVQIJYCIWPGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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